2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with benzyloxy, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine and benzyl alcohol.
Nucleophilic Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. Benzyl alcohol reacts with 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-5-(trifluoromethyl)pyridine
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
2-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both fluoro and trifluoromethyl groups on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-2-phenylmethoxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-11-6-10(13(15,16)17)7-18-12(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXOUHGEXDQDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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